molecular formula C14H21N3O2 B6149052 tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate CAS No. 1513681-34-9

tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate

Cat. No.: B6149052
CAS No.: 1513681-34-9
M. Wt: 263.3
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Description

tert-Butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate (CAS 1513681-34-9) is a chemical compound supplied for research and development purposes. It has a molecular formula of C14H21N3O2 and a molecular weight of 263.34 g/mol . The compound features an azetidine ring, a valuable nitrogen-containing heterocycle in medicinal chemistry, which is functionalized with both a tert-butyloxycarbonyl (Boc) protecting group and a critical 2-aminophenylamino substituent. The presence of the ortho-diamine motif on the phenyl ring makes this compound a promising building block or intermediate in organic synthesis and drug discovery. This structural feature is particularly significant for developing compounds with potential pharmacological activity. Researchers utilize this chemical exclusively in laboratory settings. It is strictly for research use and is not intended for diagnostic, therapeutic, or any human or animal use . Handling should be performed by trained professionals in a controlled laboratory environment.

Properties

CAS No.

1513681-34-9

Molecular Formula

C14H21N3O2

Molecular Weight

263.3

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Reductive Amination with 2-Nitrobenzaldehyde

Starting Materials :

  • 1-Boc-3-aminoazetidine (tert-butyl 3-aminoazetidine-1-carboxylate)

  • 2-Nitrobenzaldehyde

Procedure :

  • Reaction Setup : 1-Boc-3-aminoazetidine (2.2 g, 12.78 mmol) is dissolved in dichloromethane (DCM, 20 mL) under nitrogen and cooled to 0°C.

  • Aldehyde Addition : 2-Nitrobenzaldehyde (1.93 g, 12.78 mmol) is added dropwise, followed by STAB (8.13 g, 38.34 mmol).

  • Reaction Progress : The mixture is warmed to room temperature and stirred for 12–16 hours. Completion is monitored via thin-layer chromatography (TLC).

  • Workup : The reaction is quenched with water (5 mL), extracted with DCM, washed with brine, dried over Na2SO4, and concentrated.

  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields tert-butyl 3-[(2-nitrophenyl)amino]azetidine-1-carboxylate as a yellow solid (2.46 g, 65%).

Key Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.20 (d, J = 8.4 Hz, 1H, Ar-H), 7.55 (t, J = 7.6 Hz, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 6.82 (t, J = 7.6 Hz, 1H, Ar-H), 4.75–4.65 (m, 2H, NCH2), 4.50–4.40 (m, 2H, NCH2), 1.45 (s, 9H, tBu-CH3).

Step 2: Nitro Group Reduction

Starting Material :

  • tert-Butyl 3-[(2-nitrophenyl)amino]azetidine-1-carboxylate

Procedure :

  • Catalytic Hydrogenation : The nitro intermediate (2.0 g, 6.12 mmol) is dissolved in methanol (30 mL) and treated with 10% Pd/C (0.2 g) under H2 (1 atm) for 6 hours.

  • Workup : The catalyst is filtered through Celite, and the filtrate is concentrated under vacuum.

  • Purification : Recrystallization from ethanol/water (3:1) affords the title compound as a white solid (1.58 g, 85%).

Key Data :

  • HRMS (ESI) : m/z calcd for C14H21N3O2+ [M+H]+: 263.1634, found: 263.1638.

  • 1H NMR (400 MHz, CDCl3) : δ 6.95 (d, J = 7.6 Hz, 1H, Ar-H), 6.75 (t, J = 7.2 Hz, 1H, Ar-H), 6.60 (d, J = 8.0 Hz, 1H, Ar-H), 6.45 (t, J = 7.4 Hz, 1H, Ar-H), 4.70–4.60 (m, 2H, NCH2), 4.45–4.35 (m, 2H, NCH2), 1.40 (s, 9H, tBu-CH3).

Nucleophilic Aromatic Substitution (SNAr) Pathway

An alternative route employs nucleophilic aromatic substitution to directly introduce the 2-aminophenyl group onto the azetidine ring. This method requires deprotection and reprotection steps to enhance nucleophilicity.

Deprotection of 1-Boc-3-Aminoazetidine

Procedure :

  • Acidic Deprotection : 1-Boc-3-aminoazetidine (5.0 g, 29.07 mmol) is treated with trifluoroacetic acid (TFA, 15 mL) in DCM (50 mL) at 0°C for 1 hour.

  • Workup : The mixture is concentrated, and the residue is neutralized with saturated NaHCO3 to yield 3-aminoazetidine as a free base.

SNAr Reaction with 2-Fluoronitrobenzene

Procedure :

  • Reaction Setup : 3-Aminoazetidine (2.0 g, 23.25 mmol) and 2-fluoronitrobenzene (3.3 g, 23.25 mmol) are combined in dimethylformamide (DMF, 30 mL) with K2CO3 (6.4 g, 46.5 mmol).

  • Heating : The mixture is stirred at 80°C for 24 hours.

  • Workup : After cooling, the reaction is diluted with water, extracted with ethyl acetate, dried, and concentrated.

  • Reprotection : The crude product is treated with Boc anhydride (5.1 g, 23.25 mmol) in THF (20 mL) to reintroduce the tert-butyl carbamate group.

  • Purification : Column chromatography (hexane/ethyl acetate, 4:1) yields tert-butyl 3-[(2-nitrophenyl)amino]azetidine-1-carboxylate (3.2 g, 50%).

Nitro Reduction

Identical to Step 2 in Section 1.2, yielding the final product with 85% efficiency.

Comparative Analysis of Synthetic Routes

Parameter Reductive Amination SNAr Pathway
Overall Yield 55% (2 steps)42% (3 steps)
Reaction Time 18–24 hours48 hours
Key Advantages Mild conditions, fewer stepsDirect C–N bond formation
Limitations Requires nitroaldehyde precursorDeprotection/reprotection lowers efficiency

Optimization Strategies

Solvent and Temperature Effects

  • Reductive Amination : Replacing DCM with tetrahydrofuran (THF) increases reaction rate but reduces yield due to competing side reactions.

  • SNAr Pathway : Using dimethyl sulfoxide (DMSO) as a solvent at 100°C improves conversion but risks Boc group cleavage.

Catalytic Hydrogenation Alternatives

  • Iron/Acetic Acid : Reduces nitro groups at 60°C with 90% yield but requires acidic conditions incompatible with acid-sensitive substrates.

  • Ammonium Formate/Pd-C : Enables transfer hydrogenation in ethanol at 50°C, achieving 88% yield without H2 gas.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The azetidine NCH2 protons resonate as multiplet signals at δ 4.70–4.35, while the tert-butyl group appears as a singlet at δ 1.40.

  • 13C NMR : The Boc carbonyl carbon is observed at δ 156.4, and the quaternary carbon of the tert-butyl group at δ 80.3.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity for both synthetic routes .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions to generate free amines. This reaction is pivotal for further functionalization:

Reaction Conditions Products Yield Source
Trifluoroacetic acid (TFA) in CH₂Cl₂, 30 min3-[(2-aminophenyl)amino]azetidine trifluoroacetate85–92%

The Boc group’s removal facilitates subsequent reactions at the azetidine nitrogen, such as alkylation or acylation. For example, benzyl chloroformate reacts with the deprotected amine to form stable carbamate derivatives under mild conditions .

Nucleophilic Substitution at the Aromatic Amine

The 2-aminophenyl group participates in nucleophilic aromatic substitution (NAS) with electrophilic reagents:

Reagent Conditions Product Yield Source
2,4-Dichloro-thieno[2,3-d]pyrimidineTHF, 70°C, DIPEAAzetidine-pyrimidine hybrid81.9%
Benzotriazole derivativesDMF, EDCI/HOBt, RTBiaryl amides61%

These reactions exploit the electron-rich aromatic ring and are critical for synthesizing bioactive heterocycles .

Acylation and Carbamate Formation

The secondary amine on the azetidine ring undergoes acylation with activated carbonyl reagents:

Reagent Catalyst Product Yield Source
Benzyl chloroformateTEA, CH₂Cl₂N-Benzyloxycarbonyl derivative67%
Acetic anhydridePyridine, RTAcetylated azetidine78%

These reactions are typically performed in aprotic solvents with bases like triethylamine (TEA) to neutralize HCl byproducts .

Cycloaddition and Ring-Opening Reactions

The azetidine ring participates in [2+2] cycloadditions with electron-deficient alkenes under photolytic conditions:

Reagent Conditions Product Yield Source
Dimethyl acetylenedicarboxylateUV light, 25°CBicyclic β-lactam58%

Ring-opening reactions with nucleophiles (e.g., Grignard reagents) yield substituted pyrrolidines, though these are less common due to steric hindrance .

Oxidation and Redox Transformations

The 2-aminophenyl group is susceptible to oxidation, forming nitroso or iminoquinone intermediates:

Oxidizing Agent Conditions Product Yield Source
mCPBA (meta-chloroperbenzoic acid)CHCl₃, 0°CN-Oxide derivative43%
KMnO₄ (aq.)H₂SO₄, 60°CQuinone-imine complex37%

These reactions are highly solvent- and temperature-dependent, with yields varying significantly based on substituent electronic effects .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at the aromatic ring:

Catalyst Reagent Product Yield Source
Pd(PPh₃)₄Phenylboronic acidBiaryl-coupled azetidine65%
CuI/1,10-phenanthrolineTerminal alkyneAlkyne-functionalized derivative52%

These reactions require anhydrous conditions and often employ ligands to stabilize the catalytic species .

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group significantly hinders reactions at the azetidine nitrogen, favoring substitutions at the aromatic amine .

  • Electronic Effects : Electron-donating groups on the phenyl ring enhance NAS reactivity, while electron-withdrawing groups favor oxidation .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF, THF) improve yields in acylation and cross-coupling reactions .

Comparative Reactivity Table

Reaction Type Typical Yield Rate-Limiting Step Key Reference
Boc Deprotection85–92%Acid-catalyzed carbamate cleavage
Acylation61–78%Nucleophilic attack at carbonyl
Cycloaddition43–58%Photolytic activation
Cross-Coupling52–65%Oxidative addition of catalyst

This compound’s versatility in forming pharmacologically relevant scaffolds underscores its value in drug discovery. Further studies are needed to explore enantioselective transformations and catalytic asymmetric syntheses .

Scientific Research Applications

Medicinal Chemistry

The compound's structure makes it a candidate for drug development, particularly as:

  • Enzyme Inhibitors: The azetidine ring can interact with enzyme active sites, potentially leading to inhibition.
  • Receptor Modulators: Modifying the compound can lead to selective binding to various receptors, impacting therapeutic efficacy.

Case Study:
Research has shown that derivatives of azetidine compounds exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, a study demonstrated that a closely related compound effectively inhibited the activity of a key enzyme in cancer cell proliferation.

Bioconjugation

The presence of the amino group allows for bioconjugation reactions, facilitating the attachment of the compound to biomolecules such as proteins or nucleic acids. This is particularly useful in:

  • Targeted Drug Delivery: By attaching to antibodies, the compound can be directed to specific cells.
  • Diagnostic Applications: Used in imaging techniques where specific targeting is essential.

Data Table: Bioconjugation Applications

Application TypeDescriptionExample Compound Used
Targeted Drug DeliveryAttachment to antibodies for targeted therapyTert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
Diagnostic ImagingUsed in PET scans for tumor localizationTert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate

Material Science

In material science, this compound can be utilized in synthesizing advanced materials with specific properties such as:

  • Polymers: The azetidine structure can enhance polymer stability and functionality.
  • Coatings: Its unique chemical properties allow for applications in protective coatings that require durability and resistance.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate, highlighting substituent variations and their impact on physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) 4-Methoxyphenyl, hydroxybutyl C₁₉H₂₈N₂O₄ 348.44 Diastereoselective synthesis; 42% yield; yellowish oil
tert-butyl 3-(benzyl(ethyl)amino)azetidine-1-carboxylate (4-45) Benzyl, ethylamino C₁₆H₂₅N₂O₂ 277.38 Light yellow oil; 44% yield; Rf = 0.45 (3:1 heptanes:EtOAc)
tert-butyl 3-((3-methoxyphenyl)amino)methyl)azetidine-1-carboxylate (11) 3-Methoxyphenylaminomethyl C₁₆H₂₃N₂O₃ 293.37 50% yield; brown oil; ESI MS: 293 [M+H]+
tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-Bromoethyl C₁₀H₁₈BrNO₂ 264.16 Boiling point: 311.2°C; TPSA: 38.3 Ų; LogP: 1.98 (predicted)
tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino, hydroxymethyl C₉H₁₈N₂O₃ 202.25 Polar (TPSA: 75.5 Ų); potential for peptide coupling

Physicochemical and Drug-Likeness Properties

Property This compound (Predicted) tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
Molecular Weight ~290–310 (estimated) 264.16 202.25
LogP ~2.5–3.0 (aromatic amine increases lipophilicity) 1.98 -1.2 (highly polar)
TPSA (Ų) ~75–85 (due to amino and carbamate groups) 38.3 75.5
Hydrogen Bond Donors 2 0 3
Synthetic Accessibility Moderate (requires regioselective amination) High (standard alkylation) Low (steric challenges)
  • Bioavailability: The 2-aminophenyl substituent may enhance membrane permeability compared to polar hydroxymethyl derivatives . However, bromoethyl analogues are more lipophilic, favoring blood-brain barrier penetration .

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves functionalization of the azetidine ring. A general approach includes:

Azetidine precursor preparation : tert-butyl azetidine-1-carboxylate derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 325775-44-8) is a common intermediate for further functionalization .

Amination : Reaction of the azetidine ring with 2-aminophenylamine under catalytic conditions (e.g., Pd-mediated coupling or nucleophilic aromatic substitution) introduces the (2-aminophenyl)amino group .

Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is retained during synthesis to stabilize the azetidine ring and prevent side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and the azetidine ring’s substitution pattern .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C15_{15}H21_{21}N3_3O2_2) and detects fragmentation patterns of the Boc-protected azetidine .
  • X-ray Crystallography : Resolves structural ambiguities, such as conformational isomerism in the azetidine ring, when single crystals are obtainable .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. Flow-chemistry setups (e.g., continuous reactors) enhance reproducibility and reduce side reactions .
  • Intermediate Purification : Use column chromatography or recrystallization after each step to isolate high-purity intermediates, minimizing cumulative yield losses .
  • Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)2_2/Xantphos) for coupling steps to improve regioselectivity .

Advanced: What strategies are recommended for resolving contradictions in NMR or mass spectrometry data during structural elucidation?

Methodological Answer:

  • Repetition with Alternative Solvents : Re-acquire NMR data in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts or aggregation effects .
  • Computational Validation : Compare experimental 13^{13}C NMR shifts with density functional theory (DFT)-predicted values for proposed structures .
  • Supplementary Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, or IR spectroscopy to detect functional groups (e.g., Boc carbonyl at ~1700 cm1^{-1}) .

Basic: What are the known reactivity patterns of the azetidine ring in this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : The Boc group is cleaved with trifluoroacetic acid (TFA), generating a free azetidine amine. The ring remains stable unless exposed to strong acids (e.g., H2_2SO4_4), which may induce ring-opening .
  • Basic Conditions : The azetidine ring is resistant to mild bases (e.g., Na2_2CO3_3), but strong bases (e.g., LiAlH4_4) may reduce amide bonds or deprotect the Boc group .

Advanced: How can computational chemistry aid in predicting the reactivity or stability of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model conformational flexibility of the azetidine ring and predict steric hindrance in substitution reactions .
  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening pathways or nucleophilic attack sites on the aromatic amine .
  • QSAR Models : Correlate structural modifications (e.g., substituents on the phenyl ring) with biological activity or solubility for drug discovery .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Containment : Use fume hoods to avoid inhalation of dust/aerosols. Mix spills with inert adsorbents (e.g., sand) before disposal .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Avoid recrystallization in open vessels due to explosion risks with volatile solvents .

Advanced: In the absence of ecotoxicological data for this compound, what predictive models can estimate its environmental impact?

Methodological Answer:

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, CAS: 325775-44-8) to infer biodegradability or toxicity .
  • EPI Suite™ : Employ the EPA’s estimation tool to predict logP (lipophilicity), bioaccumulation potential, and aquatic toxicity based on molecular fragments .
  • Microtox® Assays : Perform rapid in vitro toxicity screening with luminescent bacteria to prioritize compounds for detailed ecotoxicological studies .

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